K145 is a chemical compound with the molecular formula and is classified as a thiazolidinedione analog. It has garnered interest due to its potential applications in treating various medical conditions, including obesity and non-alcoholic fatty liver disease. K145 is recognized for its role as a selective inhibitor of sphingosine kinase 2, which contributes to its antitumor activity in both in vitro and in vivo studies .
K145 can be derived from synthetic processes involving thiazolidinedione structures. Its development is linked to research aimed at creating effective therapeutic agents for metabolic disorders and cancer treatment . Additionally, K145 exists in commercial formulations, such as the cosmetic preservative Euxyl K 145, which is utilized in personal care products due to its antimicrobial properties .
K145 falls under several classifications based on its chemical properties and applications:
The synthesis of K145 typically involves multi-step organic reactions that create the thiazolidinedione framework. Key steps may include:
The synthesis can be optimized for yield and purity through careful control of reaction conditions, including temperature, solvent choice, and reaction time. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are often employed to characterize the synthesized product .
K145 features a complex molecular structure characterized by a thiazolidinedione ring fused with additional functional groups. The key structural components include:
K145 participates in various chemical reactions typical of thiazolidinediones, including:
The reactivity of K145 can be influenced by environmental factors such as pH and temperature, which need to be controlled during experimental applications or industrial processes.
K145 exerts its biological effects primarily through the inhibition of sphingosine kinase 2, which plays a crucial role in cellular signaling pathways related to cell proliferation and survival. By inhibiting this enzyme, K145 can induce apoptosis in cancer cells and reduce lipid accumulation in metabolic diseases.
Research indicates that K145's mechanism involves modulation of sphingolipid metabolism, leading to altered cell signaling that promotes tumor suppression and metabolic regulation .
Relevant data regarding these properties are essential for safe handling and application in both research and commercial products .
K145 has several scientific uses:
The ongoing studies into K145's efficacy and safety profile continue to expand its potential applications across various fields.
K145 (chemical name: (2R)-2-amino-3-(4-(4-(3-(2-methyl-1H-indol-3-yl)propyl)piperazin-1-yl)phenyl)-2-hydroxypropanoic acid) represents a second-generation sphingosine kinase 2 (SphK2) inhibitor developed to overcome limitations of earlier sphingolipid-targeting compounds. Discovered through high-throughput screening and structure-activity optimization by Liu et al. in 2013, K145 exhibits nanomolar potency against SphK2 (IC₅₀ ≈ 4.6 µM) with approximately 10-fold selectivity over SphK1 [5]. This molecule emerged as a critical pharmacological tool for dissecting the complex roles of sphingosine-1-phosphate (S1P) metabolism in disease pathogenesis, particularly given SphK2's enigmatic functions compared to the more extensively studied SphK1 isoform. Unlike first-generation SphK inhibitors that lacked isoform specificity or had off-target effects, K145 was designed to precisely inhibit SphK2's catalytic activity without interfering with SphK1 at therapeutic concentrations [1] [5]. Its chemical structure features a unique indole-piperazine scaffold that enables optimal interaction with SphK2's hydrophobic binding pocket, conferring both potency and selectivity. The development of K145 marked a significant advancement in sphingolipid pharmacology, providing researchers with a more reliable tool for investigating compartment-specific S1P signaling in nuclear regulation, mitochondrial function, and epigenetic modulation [3] [5].
The development of sphingosine kinase inhibitors has evolved through three distinct generations, with K145 representing a strategic refinement in targeting specificity:
First-Generation Inhibitors: Early compounds like dimethylsphingosine (DMS) and safingol (L-threo-dihydrosphingosine) exhibited limited utility due to poor selectivity, inhibiting multiple kinases including protein kinase C (PKC) and SphK1/SphK2 with near-equal potency [1] [8]. SKI-II, developed in 2002, represented a conceptual advance as a dual SphK1/SphK2 inhibitor (SphK1 IC₅₀ ≈ 17 µM; SphK2 IC₅₀ ≈ 5 µM) but later studies revealed off-target inhibition of dihydroceramide desaturase (DES) and other lipid-metabolizing enzymes [1] [4]. These promiscuous inhibitors produced confounding biological effects that complicated mechanistic interpretations, particularly in complex disease models where multiple pathways intersect.
Isoform-Selective Inhibitors: The discovery of PF-543 in 2011 marked a breakthrough in SphK1-specific inhibition (IC₅₀ ≈ 3 nM), though its cellular efficacy was limited by high membrane permeability and rapid metabolic clearance [5]. ABC294640 (opaganib), the first selective SphK2 inhibitor (IC₅₀ ≈ 60 µM), advanced to clinical trials but later demonstrated off-target inhibition of dihydroceramide desaturase and glucosylceramide synthase [1] [3]. This revelation prompted the search for more specific alternatives with cleaner pharmacological profiles.
Structural Refinements Leading to K145: Rational drug design efforts exploited structural differences in the lipid-binding pockets of SphK isoforms. While SphK1 features Phe288, Ile174, and Met272 residues, SphK2 possesses smaller Cys288, Val174, and Leu272 residues, creating a larger catalytic cavity [5] [8]. K145's extended hydrophobic indole-propyl-piperazine moiety was engineered to exploit this spatial difference, achieving enhanced SphK2 selectivity through optimal van der Waals contacts within the enlarged binding pocket [5]. Molecular dynamics simulations confirmed that K145 forms stable hydrogen bonds with Asp308 in SphK2's ATP-binding J-channel, a region exhibiting conformational flexibility compared to SphK1 [5].
Table 1: Evolution of SphK Inhibitors Leading to K145 Development
Generation | Representative Compounds | SphK1 IC₅₀ | SphK2 IC₅₀ | Key Limitations |
---|---|---|---|---|
First-Generation | Dimethylsphingosine (DMS) | 32 µM [1] | 18 µM [1] | Inhibits PKC; broad kinase activity |
SKI-II | 12-17 µM [1] | 8-33 µM [1] | Inhibits DES; induces SphK1 degradation | |
Isoform-Selective | PF-543 | 3 nM [5] | >10 µM [5] | High membrane permeability limits cellular efficacy |
ABC294640 | >100 µM [3] | 60 µM [3] | Inhibits DES and glucosylceramide synthase | |
Second-Generation | K145 | >40 µM [5] | 4.6 µM [5] | Limited solubility; complex cellular feedback |
Nuclear and Epigenetic Regulation: SphK2 exhibits distinctive nuclear localization where it generates a reservoir of nuclear S1P that directly binds and inhibits histone deacetylases (HDAC1/2) [2] [6]. This S1P-HDAC interaction modulates chromatin architecture and gene expression patterns implicated in oncogenesis. In acute lymphoblastic leukemia, SphK2-derived nuclear S1P enhances histone acetylation at promoters of proto-oncogenes like MYC, facilitating tumor progression [4] [8]. K145 disrupts this pathway by specifically blocking nuclear S1P production, thereby restoring HDAC activity and normalizing oncogene expression patterns without affecting cytoplasmic S1P pools involved in receptor-mediated signaling [3] [6].
Mitochondrial Apoptosis Regulation: SphK2 localizes to mitochondrial membranes where it phosphorylates sphingosine to produce S1P that binds and inhibits BAK, a pro-apoptotic Bcl-2 family protein [3] [9]. This mitochondrial S1P shield enhances cancer cell survival under chemotherapy-induced stress. K145 penetrates mitochondria and specifically inhibits SphK2-mediated S1P production, thereby sensitizing tumor cells to intrinsic apoptosis through BAK reactivation [4] [9]. This mechanism underlies K145's synergistic effects with chemotherapeutics like doxorubicin in preclinical models of breast and colorectal cancer.
Metabolic Dysregulation: Hepatic SphK2 overexpression correlates with insulin resistance through impaired AKT signaling and gluconeogenic gene expression [9]. SphK2 deletion studies demonstrate improved glucose tolerance and insulin sensitivity in diet-induced obesity models, positioning SphK2 as a therapeutic target for metabolic syndrome [6] [9]. K145 administration reduces hepatic S1P production and enhances insulin receptor substrate phosphorylation, normalizing glucose homeostasis without the weight gain associated with many antidiabetic agents [9].
Table 2: Disease-Specific Rationales for SphK2 Targeting with K145
Disease Context | SphK2 Pathogenic Role | K145 Mechanism | Experimental Evidence |
---|---|---|---|
Hematologic Malignancies | Nuclear S1P inhibits HDACs, increasing oncogene transcription | Reduces nuclear S1P, restoring HDAC-mediated repression | Downregulation of MYC in ALL cells; synergistic cytotoxicity with daunorubicin [4] |
Solid Tumors | Mitochondrial S1P inhibits BAK-dependent apoptosis | Disrupts mitochondrial S1P-BAK interaction | Enhanced apoptosis in breast cancer xenografts; reduced tumor growth [3] |
Chemotherapy Resistance | Upregulated SphK2 decreases ceramide/ S1P ratio | Increases pro-apoptotic ceramide accumulation | Reversal of regorafenib resistance in hepatocellular carcinoma [3] |
Metabolic Syndrome | Hepatic S1P impairs insulin signaling | Improves insulin receptor substrate phosphorylation | Normalized glucose tolerance in obese mice; reduced hepatic steatosis [9] |
Neuroinflammation | Neuronal SphK2 drives ApoE-dependent Aβ uptake | Modulates S1P-dependent ApoE lipidation | Reduced amyloid plaque formation in Alzheimer's models [6] |
Sphingolipid Rheostat Reprogramming: Cancer cells exhibit a skewed sphingolipid rheostat characterized by reduced ceramide and elevated S1P, promoting survival and therapy resistance [4] [8]. Unlike SphK1 inhibitors that primarily impact receptor-mediated S1P signaling, K145 uniquely modulates intracellular S1P pools involved in epigenetic regulation and mitochondrial function while simultaneously increasing pro-apoptotic ceramide through substrate redirection [1] [4]. This dual rebalancing of the sphingolipid rheostat provides a compelling pharmacological rationale for K145's superior efficacy in certain cancer contexts compared to SphK1-selective agents.
Compartment-Specific Signaling: The subcellular localization of SphK2 in nuclei, mitochondria, and endoplasmic reticulum creates spatially restricted S1P pools with distinct biological functions [2] [6]. K145's ability to penetrate these compartments allows selective disruption of pathogenic S1P signaling hubs while preserving physiologically beneficial S1P functions, a therapeutic advantage over global S1P depletion strategies [5] [8]. This compartment-targeted action is particularly relevant in neurological disorders where nuclear SphK2 modulates ApoE-dependent amyloid-β uptake, positioning K145 as a candidate for Alzheimer's disease research beyond its oncological applications [6].
Table 3: Structural and Functional Comparison of K145 with Reference SphK Inhibitors
Parameter | K145 | ABC294640 | PF-543 | SKI-II |
---|---|---|---|---|
Chemical Class | Indole-piperazine derivative | Pyridine derivative | Sulfonate-containing sphingosine analog | Biphenyl trifluoromethyl derivative |
SphK1 IC₅₀ | >40 µM [5] | >100 µM [1] | 3 nM [5] | 12-17 µM [1] |
SphK2 IC₅₀ | 4.6 µM [5] | 60 µM [1] | >10 µM [5] | 8-33 µM [1] |
Selectivity Ratio (SphK2:SphK1) | ~10:1 [5] | ~1:1.7 [1] | >1:3000 [5] | ~1:1-2 [1] |
Key Off-Target Effects | Minimal kinase panel inhibition | Dihydroceramide desaturase; glucosylceramide synthase [1] | Ceramide synthase [4] | Dihydroceramide desaturase; induces SphK1 degradation [1] |
Cellular Feedback | Increases (dihydro)sphingosine levels [1] | Increases (dihydro)sphingosine levels [1] | Elevates sphingosine | Reduces SphK1 protein expression |
Therapeutic Applications | Oncology, metabolic disorders | Oncology (clinical phase), COVID-19 | Research tool, limited cellular efficacy | Broad-spectrum preclinical studies |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7